molecular formula C15H14N4O3S2 B1453141 4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid CAS No. 1111018-89-3

4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No. B1453141
M. Wt: 362.4 g/mol
InChI Key: YVVKSSWRGKFZGF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .


Synthesis Analysis

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize 24 new compounds . The structures were confirmed by 1H NMR and 13C NMR . A novel and efficient route has been designed for the synthesis of 4- (5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5- [2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR and 13C NMR . The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone .


Chemical Reactions Analysis

The Michael addition reaction of AMT with α,β-unsaturated compounds was studied . With acrylonitrile as the substrate, the products 1a and 2a were obtained in the respective yields of 47% and 49% under optimal conditions . Then, the acylation reaction of 1a–c and 2a–c with chloroacetyl chloride yielded the respective derivatives 3a–c and 4a–c .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectra .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Heterocyclic Compounds : Research indicates the synthesis of heterocyclic compounds, including triazoles and thiadiazoles, from derivatives of carboxylic acids, demonstrating potential for biological activity (Petkevich et al., 2021).

  • Formation of Fused and Non-Fused Derivatives : Studies show the preparation of fused and non-fused 1,2,4-triazole derivatives, highlighting their potential for antimicrobial and other biological activities (Özil et al., 2015).

  • Novel Heterocyclic Assemblies : Research has led to the development of new heterocyclic assemblies with potential for significant biological activity, derived from the amino group of thiadiazol-2-amine (Holla et al., 1998).

Biological and Pharmacological Activities

  • Antibacterial Properties : Compounds synthesized from 4-amino-3-mercapto-1,2,4-triazoles have shown promising antibacterial activities, suggesting potential in developing antibacterial agents (Mathew et al., 2007).

  • Antimicrobial and Antitubercular Activities : Several compounds synthesized from amino-mercapto-triazole have been evaluated for antimicrobial and antitubercular activities, indicating potential in treating various infections (Shiradkar & Kale, 2006).

  • Potential as Anticancer Agents : Some derivatives of triazolo-thiadiazoles, synthesized from amino-mercapto-triazole, have shown in vitro anticancer activity, revealing potential therapeutic applications (Bhat et al., 2004).

Miscellaneous Applications

  • Mosquito-larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones have been synthesized and evaluated for their mosquito-larvicidal and antibacterial properties, indicating potential in public health applications (Castelino et al., 2014).

  • Antioxidant and Molecular Docking Study : New bis-1,2,4-triazolo-thiadiazoles have been synthesized and studied for antioxidant activities and molecular docking, suggesting their use in pharmacological research (Asma et al., 2018).

Future Directions

The electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole presents a new and green approach for the electrochemical dimerization of AMT . This could open up new possibilities for the synthesis of new 1,3,4-thiadiazole derivatives .

properties

IUPAC Name

5-oxo-1-(2-phenylethyl)-4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]-2H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c20-12-11(16-14-17-18-15(23)24-14)10(13(21)22)8-19(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17)(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKSSWRGKFZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)N1CCC2=CC=CC=C2)NC3=NNC(=S)S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

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